2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid
Brand Name: Vulcanchem
CAS No.: 76028-96-1
VCID: VC7848899
InChI: InChI=1S/C11H16N4O5S/c1-3-4-5-19-10(18)6(2)20-14-7(9(16)17)8-13-11(12)21-15-8/h6H,3-5H2,1-2H3,(H,16,17)(H2,12,13,15)/b14-7+
SMILES: CCCCOC(=O)C(C)ON=C(C1=NSC(=N1)N)C(=O)O
Molecular Formula: C11H16N4O5S
Molecular Weight: 316.34 g/mol

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid

CAS No.: 76028-96-1

Cat. No.: VC7848899

Molecular Formula: C11H16N4O5S

Molecular Weight: 316.34 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid - 76028-96-1

Specification

CAS No. 76028-96-1
Molecular Formula C11H16N4O5S
Molecular Weight 316.34 g/mol
IUPAC Name (2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1-butoxy-1-oxopropan-2-yl)oxyiminoacetic acid
Standard InChI InChI=1S/C11H16N4O5S/c1-3-4-5-19-10(18)6(2)20-14-7(9(16)17)8-13-11(12)21-15-8/h6H,3-5H2,1-2H3,(H,16,17)(H2,12,13,15)/b14-7+
Standard InChI Key HBJZQUOXCNYJOA-VGOFMYFVSA-N
Isomeric SMILES CCCCOC(=O)C(C)O/N=C(\C1=NSC(=N1)N)/C(=O)O
SMILES CCCCOC(=O)C(C)ON=C(C1=NSC(=N1)N)C(=O)O
Canonical SMILES CCCCOC(=O)C(C)ON=C(C1=NSC(=N1)N)C(=O)O

Introduction

Structural and Molecular Characterization

Molecular Architecture

TATD’s molecular formula is C₁₂H₁₈N₄O₅S, with a molar mass of 330.36 g/mol . The structure integrates a 5-amino-1,2,4-thiadiazole ring conjugated to an oxyiminoacetic acid moiety via a tert-butoxypropanoyl ester linkage (Figure 1) . Key functional groups include:

  • A 1,2,4-thiadiazole ring with an amino substituent at position 5, contributing to hydrogen-bonding interactions.

  • An (E)-oximino group (C=N-O) that stabilizes the molecule’s conformation through resonance.

  • A tert-butoxypropanoyl ester group, enhancing lipophilicity and steric bulk.

  • A carboxylic acid terminus, enabling salt formation or further derivatization .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₄O₅S
SMILESCC(C)(C)OC(=O)C(C)(C)ON=C(C(=O)O)C1=NSC(=N1)N
InChI KeyBWCJDZVONAOWHO-UUASQNMZSA-N
Predicted CCS (Ų)174.7 ([M+H]⁺)

The Z-configuration of the oximino group is critical for biological activity, as it aligns the molecule’s pharmacophore for optimal binding to bacterial penicillin-binding proteins .

Synthesis and Reaction Optimization

Industrial-Scale Production

TATD is synthesized via a multi-step sequence beginning with the condensation of 5-amino-1,2,4-thiadiazole-3-carboxylate derivatives with tert-butoxypropanoyl hydroxylamine intermediates . The patented route (WO2015196077A1) highlights its activation to TATD-Ms (methanesulfonyl derivative) for cephalosporin coupling (Figure 2) :

Key Reaction Parameters:

  • Activation with Methanesulfonyl Chloride:

    • TATD reacts with methanesulfonyl chloride (MsCl) in the presence of potassium carbonate (K₂CO₃) to form TATD-Ms.

    • Optimal Conditions:

      • K₂CO₃ particle size (D₉₀): 70–180 µm .

      • Molar ratio (K₂CO₃:TATD): 1.05–1.30 .

      • Temperature: 0–5°C .

    • Yield: >90% conversion under optimized conditions .

Table 2: DOE Analysis of TATD-Ms Synthesis

ParameterOptimal RangeImpact on Yield
K₂CO₃ Particle Size (D₉₀)70–180 µmMaximizes surface area for reaction efficiency
Molar Ratio (K₂CO₃:TATD)1.15–1.25Prevents overactivation of MsCl
Reaction Temperature0–5°CMinimizes side reactions
  • Coupling to Cephalosporin Intermediates:

    • TATD-Ms reacts with 7β-aminocephem derivatives to form ceftolozane precursors .

    • The tert-butoxy group acts as a steric shield, directing regioselective acylation at the β-lactam nitrogen .

PropertySpecification
Storage Temperature2–8°C (inert atmosphere)
Hazard Class6.1 (Toxic)
Packing GroupIII

Applications in Antibiotic Synthesis

Role in Ceftolozane Sulfate Manufacturing

Ceftolozane, a fifth-generation cephalosporin, is synthesized via TATD’s coupling to a 7β-aminocephem core (Figure 3) . The process advantages include:

  • High Regioselectivity: The Z-configuration of TATD’s oximino group ensures proper orientation for β-lactam acylation .

  • Cost Efficiency: Optimized K₂CO₃ particle size reduces reagent waste by 15–20% compared to conventional methods .

Future Research Directions

  • Synthetic Methodology: Developing continuous-flow systems to enhance TATD-Ms production scalability.

  • Derivatization Studies: Exploring TATD’s utility in non-cephalosporin antibiotics (e.g., monobactams).

  • Toxicology Profiling: Assessing long-term exposure risks in industrial settings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator